REACTION_CXSMILES
|
COC1C=CC(O)=CC=1.[OH-].[K+].ClC1C=CC(I)=CC=1.[Cl:20][C:21]1[CH:35]=[CH:34][C:24]([O:25][C:26]2[CH:31]=[CH:30][C:29]([O:32]C)=[CH:28][CH:27]=2)=[CH:23][CH:22]=1.Br>C(O)C.[Cu].C(O)(=O)C.CC1C=CC(C)=CC=1>[Cl:20][C:21]1[CH:35]=[CH:34][C:24]([O:25][C:26]2[CH:31]=[CH:30][C:29]([OH:32])=[CH:28][CH:27]=2)=[CH:23][CH:22]=1 |f:1.2|
|
Name
|
|
Quantity
|
105 mL
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
275 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
35.9 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
19.1 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
350 mL
|
Type
|
solvent
|
Smiles
|
CC=1C=CC(=CC1)C
|
Name
|
|
Quantity
|
69 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)I
|
Name
|
cuprous chloride
|
Quantity
|
2.9 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
copper
|
Quantity
|
2.9 g
|
Type
|
catalyst
|
Smiles
|
[Cu]
|
Name
|
crude material
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(OC2=CC=C(C=C2)OC)C=C1
|
Name
|
|
Quantity
|
0.5 L
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The 4-(4-chlorophenoxy)phenol precurser was prepared
|
Type
|
CUSTOM
|
Details
|
A 1 L 3-necked flask equipped with a mechanical stirrer
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
thus removing
|
Type
|
CUSTOM
|
Details
|
the water of reaction azeotropically
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 20 hours
|
Duration
|
20 h
|
Type
|
ADDITION
|
Details
|
of diluting the cooled mixture
|
Type
|
FILTRATION
|
Details
|
with Et2O (200 mL), filtration through a medium-fritted funnel
|
Type
|
CUSTOM
|
Details
|
concentration of the filtrate to leave a deep dark oily residue
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 24 hours
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
of partitioning the mixture between H2O (1.2 L) and CH2Cl2 (0.5 L)
|
Type
|
WASH
|
Details
|
washing the organic phase
|
Type
|
CONCENTRATION
|
Details
|
with H2O (0.5 L), and concentration
|
Type
|
CUSTOM
|
Details
|
to leave a deep dark oil residue
|
Type
|
ADDITION
|
Details
|
treated with activated carbon (Norit; 50 g)
|
Type
|
FILTRATION
|
Details
|
Filtration through celite, and concentration of the filtrate
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(OC2=CC=C(C=C2)O)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |